Gonadorelin

Description

Properties

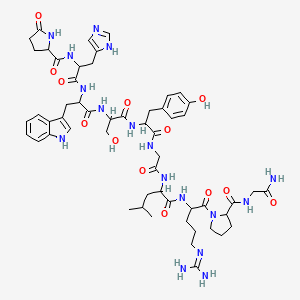

IUPAC Name |

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSAKCOAKORKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H75N17O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1182.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.88e-02 g/L | |

| Record name | Gonadorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8 | |

| Record name | Gonadorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00644 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Luteinizing hormone-releasing factor | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Luteinizing hormone-releasing factor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gonadorelin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Luteinizing hormone releasing hormone human acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gonadorelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gonadorelin mechanism of action on pituitary gonadotrophs

An In-Depth Technical Guide to the Mechanism of Action of Gonadorelin on Pituitary Gonadotrophs

Authored by a Senior Application Scientist

Abstract

Gonadorelin, a synthetic decapeptide identical to endogenous Gonadotropin-Releasing Hormone (GnRH), is the master regulator of the reproductive axis.[1][2] Its primary targets are the gonadotroph cells of the anterior pituitary gland, where it orchestrates the synthesis and pulsatile release of the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3][4][5] This guide provides a detailed examination of the molecular mechanisms underpinning gonadorelin's action, from receptor binding and intracellular signaling to the differential regulation of gonadotropin gene expression and secretion. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical neuroendocrine pathway.

The Gonadotropin-Releasing Hormone Receptor (GnRHR): The Gateway to Gonadotroph Activation

The physiological effects of gonadorelin are initiated by its binding to a specific, high-affinity receptor on the surface of pituitary gonadotrophs: the GnRH receptor (GnRHR).[6][7] The GnRHR is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[8][9][10]

A unique structural feature of the mammalian GnRHR is the absence of a C-terminal intracellular tail.[11] This distinction from most other GPCRs is significant, as it contributes to a slower rate of receptor internalization and resistance to rapid desensitization, which is critical for interpreting the pulsatile nature of hypothalamic GnRH signals.[11]

The Canonical Signaling Cascade: From Receptor Binding to Second Messenger Activation

Upon binding of gonadorelin, the GnRHR undergoes a conformational change that activates its associated heterotrimeric G-proteins, primarily of the Gαq/11 family.[10][11][12][13] This event triggers a well-defined intracellular signaling cascade that amplifies the initial signal.

The key steps are as follows:

-

G-Protein Activation: The activated Gαq/11 subunit dissociates and activates the enzyme Phospholipase C-β (PLCβ).[12][13]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][12][14]

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3][4][6] This initial sharp rise in intracellular Ca2+ is crucial for the immediate release of stored gonadotropins.

-

Protein Kinase C Activation: DAG, which remains in the cell membrane, works in concert with the elevated Ca2+ levels to recruit and activate isoforms of Protein Kinase C (PKC).[3][6][14] Activated PKC phosphorylates a multitude of downstream protein targets, playing a pivotal role in both gonadotropin secretion and gene transcription.

Convergence on MAPK Pathways: Linking Signal to Synthesis

The initial signals generated by Ca2+ and PKC are not isolated events; they converge on and activate several mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 MAPK pathways.[3][4][8][11] These kinase cascades provide a critical link for transmitting the signal from the cell surface to the nucleus, where they regulate the activity of transcription factors.[8] This regulation is essential for the synthesis of the gonadotropin subunits, namely the common α-glycoprotein subunit (αGSU) and the hormone-specific LHβ and FSHβ subunits.[12][15]

The Doctrine of Pulsatility: How Frequency Dictates Function

A cornerstone of gonadorelin's mechanism is the principle of pulsatility. The gonadotroph is exquisitely sensitive to the frequency and amplitude of the GnRH signal.[2] This sensitivity allows for the differential regulation of LH and FSH.

-

High-Frequency Pulses: Generally favor the synthesis and secretion of LH.[16]

-

Low-Frequency Pulses: Tend to promote the synthesis and secretion of FSH.[16]

This frequency-dependent regulation is fundamental to the normal progression of the menstrual cycle in females and spermatogenesis in males. The causality behind this phenomenon lies in the differential activation of intracellular signaling pathways and transcription factors in response to varying pulse patterns.[15]

Conversely, continuous, non-pulsatile administration of gonadorelin or its potent agonists leads to a paradoxical downregulation.[6] This process involves receptor desensitization and internalization, ultimately uncoupling the receptor from its signaling pathways and suppressing the release of LH and FSH.[9] This principle of "chemical castration" is the basis for the therapeutic use of GnRH agonists in conditions like prostate cancer and endometriosis.[6][17]

Methodologies for Studying Gonadorelin's Mechanism

Elucidating the complex action of gonadorelin requires robust experimental models and techniques. Immortalized pituitary cell lines, such as αT3-1 and LβT2 cells, are invaluable in vitro models because they endogenously express the GnRHR and exhibit GnRH-responsive gonadotropin synthesis.[18]

Experimental Protocol: In Vitro Gonadorelin Stimulation of LβT2 Pituitary Cells

This protocol describes a standard method for assessing the secretory response of gonadotrophs to gonadorelin stimulation.

I. Objective: To quantify the release of Luteinizing Hormone (LH) from LβT2 cells following stimulation with varying concentrations of gonadorelin.

II. Materials:

-

LβT2 mouse pituitary gonadotroph cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

Gonadorelin acetate stock solution (1 mM in sterile water)

-

Phosphate-Buffered Saline (PBS)

-

24-well cell culture plates

-

Mouse LH ELISA Kit

III. Step-by-Step Methodology:

-

Cell Seeding: Plate LβT2 cells in 24-well plates at a density of 2 x 10^5 cells per well in DMEM + 10% FBS. Culture for 48 hours at 37°C, 5% CO2 to allow adherence and recovery.

-

Serum Starvation (Rationale): To reduce basal signaling activity and synchronize the cells, aspirate the growth medium and wash the cells twice with sterile PBS. Add 500 µL of serum-free DMEM to each well and incubate for 4 hours. This step ensures that the subsequent response is primarily due to the gonadorelin stimulus.

-

Stimulation: Prepare serial dilutions of gonadorelin in serum-free DMEM to achieve final concentrations of 0 nM (vehicle control), 0.1 nM, 1 nM, 10 nM, and 100 nM. Aspirate the starvation medium and add 400 µL of the appropriate gonadorelin dilution to each well in triplicate.

-

Incubation: Incubate the plates at 37°C for a defined period, typically 2-4 hours for secretion studies.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer. Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells.

-

Quantification of LH Release: Analyze the clarified supernatant for LH concentration using a commercial mouse LH ELISA kit, following the manufacturer's instructions precisely.

-

Data Analysis: Calculate the mean LH concentration for each treatment group. Plot the LH concentration against the log of the gonadorelin concentration to generate a dose-response curve.

Data Presentation: In Vivo Gonadotropin Response

In vivo studies are critical for confirming physiological relevance. The following table summarizes representative data from a study in cattle, demonstrating the acute LH release following the administration of different gonadorelin formulations. This highlights the potent stimulatory effect of the peptide.[19][20]

| Treatment Group (100 µg Gonadorelin) | Peak LH Concentration (ng/mL) | Time to Peak (hours) |

| Formulation A | 8.5 ± 1.2 | 2 |

| Formulation B | 6.7 ± 0.9 | 2 |

| Formulation C | 6.9 ± 1.1 | 1.5 |

| Data are presented as Mean ± SEM. Data are illustrative and adapted from findings in veterinary research to demonstrate typical response patterns.[19][20] |

Conclusion

The mechanism of action of gonadorelin on pituitary gonadotrophs is a sophisticated and tightly regulated process. It begins with binding to a unique GPCR, which activates the canonical Gαq/11-PLC pathway, leading to Ca2+ mobilization and PKC activation. These signals converge on MAPK cascades to control the synthesis and secretion of LH and FSH. The entire system is governed by the pulsatile nature of the gonadorelin signal, allowing for the differential control of gonadotropin release, which is fundamental to reproductive health. Understanding these intricate pathways is not only crucial for basic science but also for the development of novel therapeutics targeting a wide range of reproductive and endocrine disorders.

References

-

GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction. (2009). J-Stage. Available at: [Link]

-

Gonadorelin | C55H75N17O13. (n.d.). PubChem, National Institutes of Health. Available at: [Link]

-

Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor. (2001). PubMed. Available at: [Link]

-

What is the mechanism of Gonadorelin Acetate? (2024). Patsnap Synapse. Available at: [Link]

-

Gonadorelin's Potential Interactions With The Hypothalamic-Pituitary-Gonadal Axis. (2025). Peptide Sciences. Available at: [Link]

-

GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction. (2015). PubMed Central, National Institutes of Health. Available at: [Link]

-

GnRH pulsatility, the pituitary response and reproductive dysfunction. (n.d.). PubMed, National Institutes of Health. Available at: [Link]

-

Intracellular mechanisms triggering gonadotrophin secretion. (n.d.). PubMed, National Institutes of Health. Available at: [Link]

-

Gonadotropic cell. (n.d.). Wikipedia. Available at: [Link]

-

Gonadorelin. (n.d.). Wikipedia. Available at: [Link]

-

Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs. (n.d.). PubMed, National Institutes of Health. Available at: [Link]

-

Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs. (2025). ResearchGate. Available at: [Link]

-

Gonadotrophin-releasing hormone. (n.d.). You and Your Hormones from the Society for Endocrinology. Available at: [Link]

-

Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network. (n.d.). Frontiers in Endocrinology. Available at: [Link]

-

Physiology, Gonadotropin-Releasing Hormone. (2023). StatPearls, NCBI Bookshelf. Available at: [Link]

-

GNRH Signaling. (n.d.). GeneGlobe, QIAGEN. Available at: [Link]

-

Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. (2017). Frontiers in Endocrinology. Available at: [Link]

-

The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle. (n.d.). National Institutes of Health. Available at: [Link]

-

The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle. (n.d.). PubMed, National Institutes of Health. Available at: [Link]

-

Characterization of 12 GnRH peptide agonists – a kinetic perspective. (n.d.). PubMed Central, National Institutes of Health. Available at: [Link]

-

Studies of Gonadotropin-Releasing Hormone (GnRH) Action Using nRH Receptor-Expressing Pituitary Cell Lines. (n.d.). Oxford Academic. Available at: [Link]

-

Gonadorelin: The Ultimate Guide to Hormonal Regulation and Reproductive Health. (2025). YouTube. Available at: [Link]

Sources

- 1. Gonadorelin | C55H75N17O13 | CID 638793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. yourhormones.info [yourhormones.info]

- 6. What is the mechanism of Gonadorelin Acetate? [synapse.patsnap.com]

- 7. bachem.com [bachem.com]

- 8. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. corepeptides.com [corepeptides.com]

- 10. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 11. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Intracellular mechanisms triggering gonadotrophin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Gonadotropic cell - Wikipedia [en.wikipedia.org]

- 17. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effects of 3 gonadorelin products on luteinizing hormone release, ovulation, and follicular wave emergence in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gonadorelin Nexus: An In-depth Technical Guide to its Signaling Pathways in Reproductive Endocrinology

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Gonadorelin as the Master Conductor of Reproduction

Gonadorelin, a decapeptide also known as Gonadotropin-Releasing Hormone (GnRH), serves as the principal regulator of the hypothalamic-pituitary-gonadal (HPG) axis, a finely tuned system governing vertebrate reproduction.[1][2][3] Synthesized and secreted by a sparse population of hypothalamic neurons, GnRH acts as the initial hormonal signal that orchestrates the complex cascade of events leading to steroidogenesis and gametogenesis.[1][2][3][4] Its pulsatile release into the hypophyseal portal circulation is a critical determinant of reproductive competence, with the frequency of these pulses dictating the differential synthesis and secretion of the two key gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][5][6] This guide provides a deep dive into the molecular intricacies of Gonadorelin signaling, offering both a comprehensive mechanistic overview and practical experimental frameworks for its investigation.

The Gonadorelin Receptor: A Unique G-Protein Coupled Receptor

The journey of Gonadorelin signaling begins at the cell surface of pituitary gonadotropes, where it binds to its specific receptor, the Gonadotropin-Releasing Hormone Receptor (GnRHR).[3][4][7] The GnRHR is a member of the rhodopsin-like G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[8][9] A unique structural feature of the mammalian type I GnRHR is the absence of a C-terminal intracellular tail, a domain crucial for the rapid desensitization and internalization of many other GPCRs.[3][5][10] This structural peculiarity contributes to the sustained signaling capacity of the GnRHR in response to GnRH.

The Canonical Signaling Cascade: Gαq/11, Phospholipase C, and the Generation of Second Messengers

Upon ligand binding, the GnRHR undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins, primarily of the Gαq/11 subfamily.[3][5][11][12][13] This interaction triggers the exchange of GDP for GTP on the Gαq/11 subunit, leading to its dissociation from the Gβγ dimer and subsequent activation of its downstream effector, Phospholipase Cβ (PLCβ).[3][11][14][15][16]

PLCβ, a membrane-associated enzyme, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane.[14] This cleavage event generates two critical second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A small, water-soluble molecule that diffuses into the cytoplasm.

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.[3][11][14]

This initial phase of GnRH signaling is pivotal, as the generation of IP3 and DAG initiates two distinct but interconnected downstream pathways that orchestrate the cellular response.

Visualizing the Initial Signaling Events

Caption: Initial steps of Gonadorelin signaling at the plasma membrane.

The Calcium and Protein Kinase C Arms of Gonadorelin Signaling

The generation of IP3 and DAG leads to the activation of two major downstream signaling pathways: the calcium mobilization pathway and the Protein Kinase C (PKC) pathway.

The IP3-Mediated Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to its specific receptors (IP3Rs) located on the membrane of the endoplasmic reticulum (ER), the primary intracellular calcium store.[8][11][14] This binding event opens the IP3R channels, leading to a rapid and transient release of Ca2+ from the ER into the cytosol, causing a sharp increase in intracellular calcium concentration ([Ca2+]i).[8][14][17][18] This initial peak in [Ca2+]i is largely independent of extracellular calcium.[18]

The initial depletion of ER calcium stores triggers a process known as store-operated calcium entry (SOCE), where specialized calcium channels in the plasma membrane open to allow an influx of extracellular Ca2+. This influx is responsible for the sustained, lower-amplitude plateau phase of the calcium signal.[17][18] This sustained elevation of [Ca2+]i is crucial for the prolonged cellular responses to GnRH, including gonadotropin secretion.[17] The influx of extracellular calcium is mediated, in part, by L-type voltage-sensitive calcium channels (VSCCs).[18]

The pulsatile nature of GnRH secretion from the hypothalamus leads to oscillatory changes in intracellular calcium in gonadotropes, and the frequency of these oscillations is thought to be a key mechanism for decoding the GnRH pulse signal.[8]

The DAG-Mediated Activation of Protein Kinase C

Diacylglycerol (DAG), in conjunction with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family of serine/threonine kinases.[3][4][14][19] Conventional PKC isoforms are recruited to the plasma membrane by DAG and require Ca2+ for their full activation. Once activated, PKC phosphorylates a wide array of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades. PKC plays a significant role in the synthesis of gonadotropins and the regulation of GnRHR expression.[19] While not essential for the acute release of LH, PKC is involved in the sustained phase of LH secretion.[17][19]

The Mitogen-Activated Protein Kinase (MAPK) Cascades: Translating Surface Signals to the Nucleus

A critical downstream consequence of PKC activation is the stimulation of several Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4][15][20] MAPKs are a family of protein kinases that regulate a diverse range of cellular processes, including gene expression, cell proliferation, and differentiation. The three major MAPK pathways activated by GnRH are:

-

Extracellular signal-Regulated Kinase (ERK) Pathway: The ERK (also known as p42/p44 MAPK) cascade is robustly activated by GnRH, typically showing a peak of activation within minutes of stimulation.[20][21] This activation is largely dependent on PKC.[5] Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, playing a crucial role in the expression of gonadotropin subunit genes.[11][15]

-

c-Jun N-terminal Kinase (JNK) Pathway: The JNK pathway is also activated by GnRH, although the kinetics of activation are often slower and more sustained compared to ERK.[5][20][21] JNK activation has been implicated in the transcriptional regulation of both the common α-subunit and the specific LHβ and FSHβ subunits of gonadotropins.[5]

-

p38 MAPK Pathway: GnRH also stimulates the p38 MAPK pathway.[20][22] Like JNK, p38 activation can be more prolonged. The p38 pathway contributes to the regulation of gonadotropin gene expression, in part by influencing the activity of transcription factors such as c-fos.[22]

The differential activation and kinetics of these MAPK pathways are thought to be another mechanism by which gonadotropes interpret the frequency of the GnRH pulse, leading to the specific expression of either LH or FSH.[15]

Visualizing the Downstream Signaling Cascades

Caption: Downstream signaling pathways activated by Gonadorelin.

Gene Transcription and Physiological Outcomes

The ultimate endpoint of the Gonadorelin signaling cascade within the gonadotrope is the regulation of gene expression, primarily the genes encoding the common α-subunit and the specific β-subunits of LH and FSH.[23] The activation of transcription factors by the MAPK pathways leads to their binding to specific response elements in the promoter regions of these genes, thereby controlling their transcription rates.[15]

The frequency of GnRH pulses plays a crucial role in determining the specific gonadotropin response:

-

High-frequency pulses preferentially favor the transcription of the LHβ subunit gene, leading to LH secretion.[3]

-

Low-frequency pulses are more effective at stimulating the transcription of the FSHβ subunit gene, resulting in FSH secretion.[3][6]

This differential regulation is essential for the normal progression of the reproductive cycle.

Experimental Methodologies for Studying Gonadorelin Signaling

A thorough understanding of the Gonadorelin signaling pathway relies on a variety of experimental techniques. The choice of methodology is dictated by the specific aspect of the pathway under investigation.

Calcium Imaging

Rationale: To visualize and quantify the changes in intracellular calcium concentration ([Ca2+]i) in real-time in response to GnRH stimulation. This is fundamental for understanding the initial signaling events and for decoding the frequency-dependent responses.[24][25]

Step-by-Step Protocol:

-

Cell Preparation: Pituitary gonadotropes (primary cultures or cell lines like LβT2) are plated on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or genetically encoded calcium indicators like GCaMP). The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the ester group, trapping the fluorescent indicator inside the cell.

-

Washing: Excess dye is washed away with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium).

-

Imaging: The dish is mounted on an inverted fluorescence microscope equipped with a sensitive camera. A baseline fluorescence is recorded before stimulation.

-

Stimulation: A known concentration of GnRH is added to the buffer, and the changes in fluorescence intensity are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute [Ca2+]i, minimizing artifacts from dye loading and cell thickness.

-

Data Analysis: The fluorescence intensity data is analyzed to determine the peak amplitude, duration, and frequency of the calcium transients.

Western Blotting for Phosphorylated Proteins

Rationale: To detect the activation of specific kinases, such as ERK, JNK, and p38, by identifying their phosphorylated (active) forms. This provides a direct measure of the activation state of these signaling pathways.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Gonadotrope cells are grown to a suitable confluency and then serum-starved to reduce basal kinase activity. Cells are then treated with GnRH for various time points.

-

Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a buffer containing detergents to solubilize proteins and, crucially, phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading of samples.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

The membrane is then incubated with a chemiluminescent substrate, and the light emitted is detected using a CCD camera or X-ray film.

-

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and often normalized to the total amount of the protein (detected by stripping the membrane and re-probing with an antibody against the total, non-phosphorylated form of the kinase).

Reporter Gene Assays

Rationale: To measure the transcriptional activity of the gonadotropin subunit gene promoters in response to GnRH stimulation. This provides a functional readout of the signaling cascade's impact on gene expression.

Step-by-Step Protocol:

-

Plasmid Construction: A plasmid is constructed where the promoter region of the gene of interest (e.g., the LHβ promoter) is cloned upstream of a reporter gene, such as luciferase or chloramphenicol acetyltransferase (CAT).

-

Transfection: The reporter plasmid is introduced into gonadotrope cells using a suitable transfection method (e.g., lipid-based transfection or electroporation).

-

Stimulation: After a period to allow for reporter gene expression, the cells are treated with GnRH or other signaling pathway modulators.

-

Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, a substrate (luciferin) is added, and the emitted light is quantified using a luminometer.

-

Data Analysis: The reporter activity is typically normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. The fold-change in reporter activity in response to stimulation is then calculated.

Data Presentation

| Experimental Technique | Parameter Measured | Typical Result with GnRH Stimulation |

| Calcium Imaging | Intracellular Calcium Concentration ([Ca2+]i) | Rapid, transient peak followed by a sustained plateau.[17][18] |

| Western Blotting | Phosphorylation of MAPK (e.g., p-ERK) | Time-dependent increase in phosphorylation, peaking within minutes.[20][21] |

| Reporter Gene Assay | Promoter Activity (e.g., LHβ promoter) | Dose-dependent increase in reporter gene expression.[21] |

Conclusion: A Complex and Tightly Regulated System

The Gonadorelin signaling pathway in pituitary gonadotropes is a highly complex and exquisitely regulated system. From the initial binding of GnRH to its unique receptor to the differential activation of downstream kinases and the ultimate control of gonadotropin gene expression, each step is crucial for the precise orchestration of reproductive function. A thorough understanding of these intricate signaling networks is not only fundamental to reproductive endocrinology but also holds significant promise for the development of novel therapeutic strategies for a range of reproductive disorders.

References

- Stojilkovic, S. S., & Catt, K. J. (1992). Calcium signaling and gonadotropin secretion. Endocrine Reviews, 13(2), 256-282.

- Bonfil, D., Chuderland, D., Kraus, S., Shahbazian, D., & Naor, Z. (2002). Activation of MAPK cascades by GnRH: ERK and Jun N-terminal kinase are involved in basal and GnRH-stimulated activity of the glycoprotein hormone LHbeta-subunit promoter. Endocrinology, 143(3), 1018-1025.

- Wierman, M. E. (2007). Regulation of Gonadotropin-Releasing Hormone Gene Expression. Seminars in Reproductive Medicine, 25(5), 313-323.

- Ham, J., & Eskin, A. (1994). Protein kinase-C activation stimulates synthesis of gonadotropin-releasing hormone (GnRH) receptors, but does not mediate GnRH-stimulated receptor synthesis. Endocrinology, 135(5), 1879-1885.

- Stojilkovic, S. S., Bjelobaba, I., & Zemkova, H. (2017). GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands. Frontiers in Endocrinology, 8, 134.

- Cheng, C. K., & Leung, P. C. (2005). Gonadotropin-releasing hormone: regulation of the GnRH gene. Molecular and Cellular Endocrinology, 234(1-2), 1-9.

- McArdle, C. A., Franklin, J., Green, L., & Hislop, J. N. (2002). Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network. Frontiers in Endocrinology, 3, 181.

- Lozach, A., & L'Heritier, A. (2011). Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway?. Frontiers in Endocrinology, 2, 3.

- Pinilla, L., Tena-Sempere, M., & Aguilar, E. (2012). GnRH and GnRH receptors in the pathophysiology of the human female reproductive system.

- Naor, Z. (2009). Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor. Frontiers in Neuroendocrinology, 30(1), 10-29.

- Naor, Z., & Catt, K. J. (1981). Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs. Journal of Steroid Biochemistry, 14(11), 1135-1144.

- Mellon, P. L. (1994). Regulation of gonadotropin-releasing hormone (GnRH) gene expression in hypothalamic neuronal cells. Journal of Neuroendocrinology, 6(4), 377-384.

- Janjic, M. M., & Stojilkovic, S. S. (2017). Intrinsic and Regulated Gonadotropin-Releasing Hormone Receptor Gene Transcription in Mammalian Pituitary Gonadotrophs. Frontiers in Endocrinology, 8, 211.

- Ghasemzadeh, A., Farzadi, L., & Ghasemnejad-Berenji, M. (2021). The role of mitogen-activated protein kinase–extracellular receptor kinase pathway in female fertility outcomes: a focus on pituitary gonadotropins regulation. Journal of Ovarian Research, 14(1), 1-13.

- Tse, A., Hille, B., & Stojilkovic, S. S. (1992). Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs. Endocrinology, 131(2), 893-900.

- Bliss, S. P., Navratil, A. M., Xie, J., & Roberson, M. S. (2010). GnRH signaling, the gonadotrope and endocrine control of fertility. Frontiers in Neuroendocrinology, 31(3), 322-340.

- Haisenleder, D. J., Yasin, M., & Marshall, J. C. (1996). Gonadotropin-releasing hormone-stimulated calcium mobilization is altered in pituitary cultures from anestrous ewes. Biology of Reproduction, 54(4), 844-849.

- Naor, Z. (1990). Signal transduction mechanisms of Ca2+ mobilizing hormones: the case of gonadotropin-releasing hormone. Endocrine Reviews, 11(2), 326-353.

- Albarracin, C. T., Kaiser, U. B., & Chin, W. W. (1994). Transcriptional Regulation of the Gonadotropin-Releasing Hormone Receptor Gene Is Mediated in Part by a Putative Repressor Element and by the Cyclic Adenosine 3',5'-Monophosphate Response Element. Molecular Endocrinology, 8(9), 1245-1254.

- Ramakrishnappa, N., Rajamahendran, R., Lin, Y. M., & Leung, P. C. (2005). GnRH in non-hypothalamic reproductive tissues. Animal Reproduction Science, 88(1-2), 95-113.

- Wahab, F., Shahab, M., & Behr, R. (2015). The role of gonadotropin-releasing hormone (GnRH) in the regulation of the reproductive system. IntechOpen.

- Ruf, F., & Sealfon, S. C. (2004). Genomics view of gonadotrope signaling circuits. Trends in Endocrinology & Metabolism, 15(7), 331-338.

-

QIAGEN. (n.d.). GNRH Signaling. GeneGlobe. Retrieved from [Link]

- Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic Acids Research, 28(1), 27-30.

- Stojilkovic, S. S. (2017). Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions. Frontiers in Endocrinology, 8, 333.

- Grienberger, C., & Konnerth, A. (2012). Imaging calcium in vivo. Neuron, 73(5), 862-885.

- Harris, D., Bonfil, D., Chuderland, D., & Naor, Z. (2002). Activation of MAPK cascades by GnRH: ERK and Jun N-terminal kinase are involved in basal and GnRH-stimulated activity of the glycoprotein hormone LHbeta-subunit promoter. Endocrinology, 143(3), 1018-1025.

- Bage, R., & Rajamahendran, R. (2021). Gonadotropin-Releasing Hormone (GnRH)

- Navratil, A. M., Knoll, J. G., & Clay, C. M. (2016). Reactive Oxygen Species Link Gonadotropin-Releasing Hormone Receptor Signaling Cascades in the Gonadotrope. Frontiers in Endocrinology, 7, 78.

- Naor, Z., Ben-Menahem, D., & Harris, D. (2002). Activation of MAPK cascades by GnRH: ERK and Jun N-terminal kinase are involved in basal and GnRH-stimulated activity of the glycoprotein hormone LHbeta-subunit promoter. Endocrinology, 143(3), 1018-1025.

- Brayman, M. J., & Wolfe, A. (2013). Androgen Receptor Repression of GnRH Gene Transcription. Molecular Endocrinology, 27(5), 785-797.

- Roberson, M. S., Boka, G., & Armstrong, J. (1999). Activation of the p38 Mitogen-Activated Protein Kinase Pathway by Gonadotropin-Releasing Hormone*. Endocrinology, 140(3), 1310-1319.

- Subramanian, A., Tamayo, P., Mootha, V. K., Mukherjee, S., Ebert, B. L., Gillette, M. A., ... & Mesirov, J. P. (2005). Gene set enrichment analysis: a knowledge-based approach for interpreting genome-wide expression profiles. Proceedings of the National Academy of Sciences, 102(43), 15545-15550.

- Burger, L. L., Haisenleder, D. J., Dalkin, A. C., & Marshall, J. C. (2004). Transcriptional regulation of pituitary gonadotrophin subunit genes. Journal of Reproduction and Fertility, 127(2), 191-199.

- Windle, J. J., Weiner, R. I., & Mellon, P. L. (1990). Studies of Gonadotropin-Releasing Hormone (GnRH) Action Using GnRH Receptor-Expressing Pituitary Cell Lines. Endocrine Reviews, 11(3), 326-353.

- Acharya, P., & Jacobs, B. (2023). Physiology, Gonadotropin-Releasing Hormone. In StatPearls.

- Meissner, R. A., & O'Dowd, B. F. (2018). Ex Vivo Calcium Imaging for Visualizing Brain Responses to Endocrine Signaling in Drosophila. Journal of Visualized Experiments, (136), e57833.

- Zhen, S., Zakaria, M., Wolfe, A., & Radovick, S. (1997). Regulation of Gonadotropin-Releasing Hormone (GnRH) Gene Expression by Insulin-Like Growth Factor I in a Cultured GnRH-Expressing Neuronal Cell Line. Molecular Endocrinology, 11(8), 1145-1155.

- Clarke, I. J. (2024). Physiology of GnRH and Gonadotrophin Secretion. In Endotext. MDText.com, Inc.

- Gosak, M., & Stožer, A. (2021). Calcium imaging. In Advanced Methods in Molecular Biology and Biotechnology (pp. 453-475). Springer, Cham.

- Shim, J., & Lee, S. K. (2018). Ex Vivo Calcium Imaging in Drosophila Brain. Journal of Visualized Experiments, (132), e57053.

- Villalobos, C., & García-Sancho, J. (2018).

- Artini, P. G., Casarosa, E., & Obino, M. E. (2017). Signaling pathways activated by gonadotropin-releasing hormone receptor....

-

Wikipedia contributors. (2023, December 14). Gonadotropin-releasing hormone. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

Sources

- 1. Thieme E-Journals - Seminars in Reproductive Medicine / Abstract [thieme-connect.com]

- 2. Gonadotropin-releasing hormone: regulation of the GnRH gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]

- 6. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 8. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Reactive Oxygen Species Link Gonadotropin-Releasing Hormone Receptor Signaling Cascades in the Gonadotrope - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of mitogen-activated protein kinase–extracellular receptor kinase pathway in female fertility outcomes: a focus on pituitary gonadotropins regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KEGG PATHWAY: map04912 [genome.jp]

- 13. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]

- 14. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Calcium signaling and gonadotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protein kinase-C activation stimulates synthesis of gonadotropin-releasing hormone (GnRH) receptors, but does not mediate GnRH-stimulated receptor synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Activation of MAPK cascades by GnRH: ERK and Jun N-terminal kinase are involved in basal and GnRH-stimulated activity of the glycoprotein hormone LHbeta-subunit promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Transcriptional regulation of pituitary gonadotrophin subunit genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Gonadorelin Peptide: A Technical Guide to its Discovery, Mechanism, and Application

This guide provides an in-depth exploration of Gonadorelin, a synthetic decapeptide that has revolutionized our understanding and manipulation of the reproductive endocrine system. From its Nobel Prize-winning discovery to its intricate signaling pathways and diverse clinical applications, this document offers a comprehensive technical overview for researchers, scientists, and drug development professionals.

A Landmark Discovery: Unraveling the Master Conductor of Reproduction

The journey to understanding the intricate hormonal control of reproduction culminated in the groundbreaking discovery of Gonadotropin-Releasing Hormone (GnRH), the natural counterpart to the synthetic peptide Gonadorelin. This pivotal work, which earned Dr. Andrew Schally and Dr. Roger Guillemin the Nobel Prize in Physiology or Medicine in 1977, unveiled a decapeptide that serves as the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1] Their research, involving the painstaking processing of millions of sheep and pig hypothalami, ultimately elucidated the structure of this key neurohormone, paving the way for its synthesis and the development of analogs like Gonadorelin.[2][3][4]

Gonadorelin is a synthetic peptide identical in structure to the native human GnRH, comprising a sequence of ten amino acids: pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-glycyl-leucyl-arginyl-prolyl-glycinamide.[5][6] This synthetic version provides a stable and reliable tool for both research and therapeutic applications, allowing for precise manipulation of the HPG axis.[7]

Mechanism of Action: A Tale of Two Rhythms

Gonadorelin exerts its profound physiological effects by binding to and activating the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of gonadotrope cells in the anterior pituitary gland.[8] The binding of Gonadorelin to its receptor initiates a cascade of intracellular signaling events that ultimately lead to the synthesis and secretion of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][6]

The signaling pathway is primarily mediated through the Gq/11 protein, which activates phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10] This intricate signaling cascade culminates in the synthesis and release of LH and FSH.[10][11]

A fascinating and critical aspect of Gonadorelin's action is its biphasic nature, which is entirely dependent on its mode of administration. This duality is central to its diverse therapeutic applications.

-

Pulsatile Administration: When administered in a pulsatile fashion, mimicking the natural, rhythmic secretion of GnRH from the hypothalamus, Gonadorelin stimulates the pituitary gonadotropes to release LH and FSH.[1] This leads to an overall increase in the production of sex hormones, such as testosterone in males and estrogen in females.[12] This stimulatory effect is the basis for its use in treating infertility and certain hormonal deficiencies.[13]

-

Continuous Administration: In stark contrast, continuous or high-dose administration of Gonadorelin leads to a paradoxical downregulation and desensitization of the GnRH receptors on the pituitary cells.[14][15] This sustained presence of the agonist initially causes a transient surge in LH and FSH (known as a "flare-up"), but this is followed by a profound and sustained suppression of their release.[12] This inhibitory effect effectively shuts down the HPG axis, leading to a state of medical castration. This principle is harnessed in the treatment of hormone-sensitive cancers like prostate and breast cancer.[1][6]

Signaling Pathway of Gonadorelin in Pituitary Gonadotropes

Caption: Intracellular signaling cascade initiated by Gonadorelin binding to its receptor.

Synthesis and Characterization: From Amino Acids to a Bioactive Peptide

The synthesis of Gonadorelin is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used methodology.[8] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the synthesis of Gonadorelin and its analogs.[12][16][17]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following provides a generalized workflow for the synthesis of Gonadorelin using Fmoc-based SPPS:

| Step | Description | Key Reagents and Conditions |

| 1. Resin Preparation | A suitable resin, such as Rink Amide resin for a C-terminal amide, is swelled in a solvent like dimethylformamide (DMF).[18] | Rink Amide Resin, DMF |

| 2. First Amino Acid Coupling | The C-terminal amino acid (Glycine in the case of Gonadorelin) with its N-terminus protected by an Fmoc group is coupled to the resin. | Fmoc-Gly-OH, Coupling agents (e.g., HBTU, HATU), Activator (e.g., DIEA) |

| 3. Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the coupled amino acid to expose a free amine for the next coupling step. | 20% Piperidine in DMF |

| 4. Chain Elongation | Steps 2 and 3 are repeated sequentially for each subsequent amino acid in the Gonadorelin sequence (Pro, Arg(Pbf), Leu, Gly, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu).[17] The side chains of reactive amino acids are protected with acid-labile groups (e.g., Pbf, tBu, Boc, Trt). | Fmoc-protected amino acids, coupling and activating reagents, 20% piperidine in DMF |

| 5. Cleavage and Deprotection | Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. | Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water) |

| 6. Purification | The crude peptide is purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).[14][19] | C18 column, Acetonitrile/water gradient with 0.1% TFA |

| 7. Characterization | The purity and identity of the final peptide are confirmed using analytical techniques such as analytical RP-HPLC and mass spectrometry.[9][20] | Analytical HPLC, Mass Spectrometry |

Solid-Phase Peptide Synthesis (SPPS) of Gonadorelin

Caption: A simplified workflow for the synthesis of Gonadorelin via SPPS.

Bioassays for Potency Determination

Assessing the biological activity and potency of synthesized Gonadorelin is crucial. While in vivo bioassays, such as measuring testosterone release in animal models, can be used, in vitro bioassays are often preferred for routine quality control.[21] These in vitro assays typically involve cell cultures of pituitary gonadotropes or cell lines expressing the GnRH receptor. The potency of a Gonadorelin batch can be determined by measuring the dose-dependent release of LH or FSH into the cell culture medium, often quantified by ELISA or radioimmunoassay.[3]

Clinical and Research Applications: A Versatile Tool in Endocrinology

The unique biphasic action of Gonadorelin has led to its application in a wide range of clinical and research settings.

Diagnostic Applications

The Gonadorelin stimulation test is a valuable diagnostic tool for assessing the function of the hypothalamic-pituitary-gonadal axis. By administering a bolus of Gonadorelin and measuring the subsequent LH and FSH response, clinicians can differentiate between central (hypothalamic or pituitary) and peripheral causes of various reproductive disorders, such as precocious or delayed puberty.[21]

Gonadorelin Stimulation Test Protocol (Generalized)

| Step | Procedure |

| 1. Baseline Sample | A blood sample is drawn to measure baseline levels of LH and FSH. |

| 2. Gonadorelin Administration | A standardized dose of Gonadorelin (e.g., 100 mcg) is administered intravenously or subcutaneously. |

| 3. Post-Stimulation Samples | Blood samples are collected at specific time points after administration (e.g., 30, 60, and 90 minutes) to measure LH and FSH levels.[14] |

| 4. Interpretation | The peak LH and FSH responses are compared to established reference ranges to assess pituitary function. An exaggerated response may indicate central precocious puberty, while a blunted response can suggest hypogonadotropic hypogonadism.[21] |

Therapeutic Applications

The therapeutic uses of Gonadorelin are diverse and are dictated by the chosen administration regimen:

| Application | Administration | Mechanism |

| Infertility Treatment | Pulsatile | Stimulates the release of LH and FSH, inducing ovulation in women and spermatogenesis in men with hypothalamic dysfunction.[13] |

| Delayed Puberty | Pulsatile | Initiates and promotes pubertal development in individuals with hypothalamic GnRH deficiency.[13] |

| Prostate Cancer | Continuous | Downregulates GnRH receptors, leading to suppressed testosterone production, which is crucial for the growth of many prostate tumors.[1][6] |

| Breast Cancer | Continuous | Suppresses estrogen production, which can inhibit the growth of hormone-receptor-positive breast cancers.[1][6] |

| Endometriosis and Uterine Fibroids | Continuous | Induces a hypoestrogenic state, leading to the shrinkage of endometrial tissue and fibroids. |

Formulation and Stability

Gonadorelin is typically available as a lyophilized powder for reconstitution.[11] Studies have shown that gonadorelin acetate is stable for extended periods when stored appropriately.[10] The stability of reconstituted solutions is dependent on the storage temperature and the diluent used.[10] Formulations are often buffered to a pH of around 5.0 to ensure maximum stability.

Future Directions

The discovery and development of Gonadorelin have profoundly impacted reproductive medicine and oncology. Ongoing research continues to explore new analogs with improved pharmacokinetic profiles and greater specificity. Furthermore, investigations into the role of the GnRH system in other physiological processes, including metabolism and cognition, are opening up new avenues for the therapeutic application of Gonadorelin and its derivatives. The legacy of Schally and Guillemin's pioneering work continues to unfold, promising further advancements in our ability to modulate this critical hormonal axis for the betterment of human health.

References

- Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone. PubMed. (1990).

- Gonadorelin Peptide: Studies in Gondotropin Release and Synthesis. (2022).

- CN106432427A - Method for preparing gonadorelin acetate by virtue of specific microwave synthesis.

- Gonadorelin acet

- Gonadorelin Acet

- Stability of Gonadorelin and Triptorelin in Aqueous Solution. PubMed.

- Gonadorelin (GnRH). Benchchem.

- Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method. MDPI.

- Gonadorelin-induced testosterone release: a biological assay for quality assurance of gonadorelin in veterinary medicine. PubMed.

- Gonadorelin. Wikipedia.

- The International Reference Preparation of Gonadorelin for Bioassay: a comparison with different preparations of synthetic luteinizing hormone releasing hormone using physicochemical methods of analysis, different bioassays and immunoassay. PubMed.

- Tribute to Roger Guillemin, a pioneer in neuroendocrinology (1924–2024), Nobel Prize in Physiology or Medicine. Comptes Rendus de l'Académie des Sciences. (2024).

- THE BIRTH OF ENDOCRINOLOGY AND NEUROENDOCRINOLOGY.

- Roger Guillemin (1924 to 2024)

- Exploring the Synthesis and Applic

- WO2010141276A1 - Solid phase peptide synthesis process for the production of goserelin.

- Application Notes and Protocols for the Solid-Phase Peptide Synthesis of (D-Lys6)-LH-RH. Benchchem.

- Methods and protocols of modern solid phase peptide synthesis. (2014).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Purification of naturally occurring peptides by reversed-phase HPLC. (2007).

- HPLC Analytical method parameters for gonadorelin, progesterone, oxytocin and estradiol.

- Identification of the Degradation Products of Gonadorelin and Three. PDF Free Download.

- What is gonadorelin used for? - Knowledge - Bloom Tech. (2023).

- Gonadotropin-releasing hormone: incredible 50 years. PMC - NIH.

- Gonadorelin Peptide: A Gateway to Understanding Endocrine Dynamics. The Munich Eye. (2025).

- Gonadorelin, a synthetic analog of the endogenously occurring gonadotropin-releasing hormone (GnRH), has emerged as a molecule of significant interest in peptide research. (2025).

Sources

- 1. corepeptides.com [corepeptides.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Biological Assay to Determine Gonadotropin Potency: From In Vivo to In Vitro Sustainable Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of a novel gonadotropin hormone releasing hormone analog which stimulates reproductive functions in fish and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gonadorelin (GnRH) [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability and purity profile of gonadorelin acetate: a high-purity gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 13. WO2010141276A1 - Solid phase peptide synthesis process for the production of goserelin - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. CN106432427A - Method for preparing gonadorelin acetate by virtue of specific microwave synthesis - Google Patents [patents.google.com]

- 17. datapdf.com [datapdf.com]

- 18. Gonadorelin-induced testosterone release: a biological assay for quality assurance of gonadorelin in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Gonadorelin acetate | CHEO ED Outreach [outreach.cheo.on.ca]

- 21. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Gonadorelin's Role in the Hypothalamic-Pituitary-Gonadal Axis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gonadorelin, a synthetic analog of the native decapeptide Gonadotropin-Releasing Hormone (GnRH), serves as a pivotal tool in both the diagnosis and treatment of reproductive disorders.[1][2] Its function is intrinsically linked to the complex interplay of the Hypothalamic-Pituitary-Gonadal (HPG) axis, the master regulator of vertebrate reproduction.[3][4] This guide provides a detailed examination of Gonadorelin's mechanism of action, its biphasic effects on gonadotropin secretion, and its practical applications in clinical and research settings. We will explore the underlying signal transduction pathways, provide validated experimental protocols for pituitary function assessment, and present interpretive frameworks for the resulting data. This document is designed to serve as a comprehensive resource for professionals engaged in endocrinology research and the development of novel therapeutics targeting the HPG axis.

The Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Symphony of Hormonal Regulation

The HPG axis is a sophisticated endocrine system that governs the development, reproductive capacity, and aging of an organism.[4] The cascade begins in the hypothalamus, where specialized neurons secrete GnRH in a pulsatile fashion into the hypophyseal portal circulation.[3][5] This pulsatility is critical; the frequency and amplitude of GnRH pulses determine the downstream response.

Upon reaching the anterior pituitary gland, GnRH binds to its specific G-protein coupled receptor (GPCR) on gonadotroph cells, stimulating the synthesis and release of two key gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][6][7]

-

Luteinizing Hormone (LH): In males, LH stimulates the Leydig cells of the testes to produce testosterone.[3][8] In females, a surge in LH triggers ovulation and promotes the formation of the corpus luteum.[9]

-

Follicle-Stimulating Hormone (FSH): In males, FSH is crucial for spermatogenesis.[8] In females, it stimulates the growth and maturation of ovarian follicles.[9]

These gonadotropins then act on the gonads (testes or ovaries), which in turn produce sex steroids (testosterone and estrogen). These steroids not only regulate reproductive function and secondary sexual characteristics but also exert negative feedback on both the pituitary and the hypothalamus, creating a tightly regulated hormonal loop.[3][8]

Gonadorelin: A Synthetic Probe into the HPG Axis

Gonadorelin is a synthetic version of GnRH, identical in its amino acid sequence to the endogenous hormone.[10][11] This structural identity allows it to function as a potent GnRH receptor agonist.[10] Its primary utility lies in its ability to mimic the action of natural GnRH, thereby allowing for the direct assessment and manipulation of the pituitary's gonadotropic function.[2][11]

Mechanism of Action: The Critical Role of Pulsatility

The physiological effects of Gonadorelin are entirely dependent on its pattern of administration, a principle that is fundamental to its application as both a diagnostic stimulant and a therapeutic suppressor.[9]

Receptor Binding and Signal Transduction

Gonadorelin initiates its action by binding to the GnRH receptor (GnRHR) on pituitary gonadotrophs.[9] The GnRHR is a member of the GPCR family and is primarily coupled to the Gαq/11 G-protein.[5][7][12] This binding event triggers a well-defined intracellular signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.[7][9][12]

-

Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][12]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid release of intracellular calcium (Ca2+).[9][12][13]

-

Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated intracellular Ca2+, activates PKC.[9][12][13]

-

MAPK Pathway Activation: The Ca2+ and PKC signaling pathways converge to activate the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK and JNK.[6][12][13]

This cascade culminates in the synthesis and secretion of LH and FSH from storage granules within the gonadotrophs.[6][13]

Caption: Gonadorelin (GnRH) Signal Transduction Pathway in Pituitary Gonadotrophs.

The Biphasic Response: Stimulation vs. Downregulation

The effect of Gonadorelin on the pituitary is biphasic and is dictated by the mode of delivery.

-

Pulsatile Administration (Stimulatory): When administered in a pulsatile manner, mimicking the natural hypothalamic rhythm (e.g., every 90 to 120 minutes), Gonadorelin promotes the sustained synthesis and release of LH and FSH.[9][10][14] This physiological replacement is the basis for its therapeutic use in treating infertility caused by hypothalamic dysfunction, such as hypogonadotropic hypogonadism or functional hypothalamic amenorrhea.[10][14][15] This approach effectively "wakes up" a dormant HPG axis, leading to monofollicular ovulation in a high percentage of patients and restoring fertility.[15][16]

-

Continuous Administration (Inhibitory): In stark contrast, continuous or high-dose administration of Gonadorelin (or more commonly, its longer-acting superagonist analogs) leads to a paradoxical inhibitory effect.[1][9] After an initial transient flare in LH and FSH, the constant presence of the agonist leads to the downregulation and desensitization of GnRH receptors on the pituitary gonadotrophs.[17] This effectively uncouples the pituitary from hypothalamic control, causing a profound suppression of gonadotropin release and a subsequent drop in gonadal steroid production. This state of "medical castration" is therapeutically exploited in hormone-sensitive conditions like endometriosis and certain cancers.[1]

Clinical and Research Applications

Gonadorelin's unique properties make it an invaluable tool for both diagnostic and therapeutic purposes.

Diagnostic Utility: The Gonadorelin Stimulation Test

The Gonadorelin stimulation test is the gold standard for assessing the functional integrity of the pituitary gonadotrophs.[11][18][19] It is used to differentiate between hypothalamic and pituitary causes of hypogonadism and to investigate disorders of puberty.[18][20][21] The principle is straightforward: administer a standardized dose of Gonadorelin and measure the subsequent LH and FSH response over time.[18] A normal, blunted, or exaggerated response provides critical diagnostic information.[18]

Therapeutic Applications

The primary therapeutic use of Gonadorelin itself (as opposed to its longer-acting analogs) is for ovulation induction in women with infertility due to hypothalamic amenorrhea.[11][14][22] By using a portable pump to deliver subcutaneous or intravenous pulses of Gonadorelin, the natural pulsatile release of GnRH can be mimicked, restoring normal follicular development and ovulation.[10][14][16] This method is noted for its high success rates and a significantly lower risk of ovarian hyperstimulation syndrome and multiple pregnancies compared to direct gonadotropin injections.[16][23]

Experimental Protocol: The Gonadorelin Stimulation Test

This protocol describes a standardized method for assessing pituitary gonadotroph reserve.

Objective: To quantify the luteinizing hormone (LH) and follicle-stimulating hormone (FSH) response of the anterior pituitary to a standardized intravenous bolus of Gonadorelin.

Materials:

-

Gonadorelin for injection (e.g., 100 µg single-dose vial).[11]

-

Sterile saline for reconstitution.

-

Intravenous cannula and infusion set.

-

Blood collection tubes (serum separator tubes).

-

Centrifuge.

-

Access to a clinical laboratory capable of performing LH and FSH immunoassays.

Procedure:

-

Patient Preparation: The patient should be in a resting state. For females, the timing of the test within the menstrual cycle (ideally the early follicular phase) should be noted, though it can be performed at any time. The patient does not need to be fasting.[20]

-

Baseline Sample (T=0): Insert an intravenous cannula into a forearm vein. Draw a baseline blood sample (5 mL) for the measurement of basal LH and FSH.[20]

-

Gonadorelin Administration: Immediately following the baseline draw, administer a 100 µg bolus of Gonadorelin intravenously over 15-30 seconds.[11][20][24]

-

Post-Stimulation Sampling: Draw subsequent blood samples (5 mL each) at specific time points post-injection. Standard time points are +30 and +60 minutes for a comprehensive assessment.[19][20] Some protocols may include additional samples at +45, +90, and +120 minutes.[18][19][25]

-

Sample Processing: Allow blood samples to clot, then centrifuge to separate serum. Aliquot serum and store frozen at -20°C or below until analysis.

-

Hormone Analysis: Measure LH and FSH concentrations in all collected serum samples using a validated immunoassay method.

Caption: Workflow for the Gonadorelin Stimulation Test.

Data Interpretation

The interpretation of the Gonadorelin stimulation test hinges on the magnitude of the LH and FSH peaks relative to baseline and established normative data. The results, interpreted in the clinical context, can delineate the locus of the defect in the HPG axis.[20]

| Clinical Scenario | Basal LH & FSH | Peak LH Response to Gonadorelin | Peak FSH Response to Gonadorelin | Interpretation |

| Normal Adult | Normal | Significant rise (typically 3-10 fold increase in LH)[18] | Moderate rise (less pronounced than LH) | Intact pituitary gonadotroph function. |

| Hypothalamic Dysfunction | Low or Normal | Delayed but present or normal response | Delayed but present or normal response | Pituitary is functional but lacks sufficient hypothalamic stimulation. |

| Pituitary Dysfunction | Low | Blunted or absent response[18] | Blunted or absent response | Indicates primary pituitary failure (gonadotroph insufficiency). |

| Central Precocious Puberty | Pubertal / Elevated | Exaggerated, pubertal response (Peak LH >5-8 IU/L)[20][24][26] | Pubertal response (LH peak > FSH peak)[20] | Confirms premature activation of the HPG axis. |

| Primary Gonadal Failure | High | Exaggerated response | Exaggerated response | Lack of negative feedback from gonadal steroids leads to pituitary hyper-responsiveness. |

Note: Specific cutoff values for defining a "normal" or "pubertal" response can vary by laboratory and assay methodology. The LH/FSH ratio can also be diagnostically useful, particularly in puberty assessment.[27]

Conclusion

Gonadorelin is a cornerstone of reproductive endocrinology. As a direct GnRH receptor agonist, its utility is twofold: pulsatile administration provides a physiological replacement therapy for hypothalamic deficiencies, while bolus administration serves as a robust diagnostic challenge to probe pituitary function. A thorough understanding of its biphasic mechanism of action, the underlying signaling pathways, and validated testing protocols is essential for researchers and clinicians working to diagnose and treat disorders of the hypothalamic-pituitary-gonadal axis.

References

- What is pulsatile Gonadotropin-Releasing Hormone (GnRH) therapy for inducing ovulation?. (2025, November 3). Google Cloud.

- Naor Z, et al. (n.d.). Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor. PubMed.

- Gonadorelin. (n.d.). Wikipedia.

- Naor Z. (n.d.). Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs. PubMed.

- GNRH Signaling. (n.d.). QIAGEN GeneGlobe.

- Gonadorelin: Benefits, Uses, and How It Works. (n.d.). Wittmer Rejuvenation Clinic.

- Gonadorelin (intravenous route, injection route). (2025, November 30). Mayo Clinic.

- Use of pulsatile gonadotropin-releasing hormone (GnRH) in patients with functional hypothalamic amenorrhea (FHA) results in monofollicular ovulation and high cumulative live birth rates. (2022, November 15). PubMed Central.

- KEGG PATHWAY: map04912. (n.d.). genome.jp.

- Side effects of pulsatile GnRH therapy for induction of ovulation. (2014, January 10). Taylor & Francis Online.

- Pulsatile gonadotrophin releasing hormone for ovulation induction in subfertility associated with polycystic ovary syndrome. (n.d.). PubMed Central.

- Unlocking the Secrets of Gonadorelin: Benefits, Uses, and Latest Research. (2023, October 29). Swolverine.

- Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network. (n.d.). Frontiers in Endocrinology.

- The induction of ovulation by pulsatile administration of GnRH: an appropriate method in hypothalamic amenorrhea. (n.d.). PubMed.

- Gonadorelin Injection: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD.

- Gonadorelin's Potential Interactions With The Hypothalamic-Pituitary-Gonadal Axis. (2025, June 7). Paradigm Peptides.

- What is the protocol for a Gonadotropin-Releasing Hormone (GnRH) test in an 8-year-old female suspected of having precocious puberty?. (2025, November 25). Dr.Oracle.